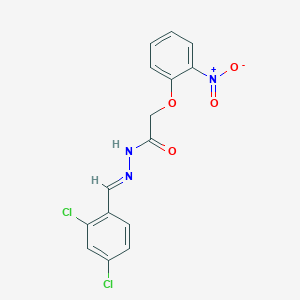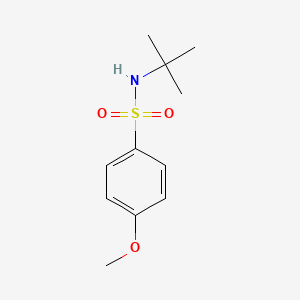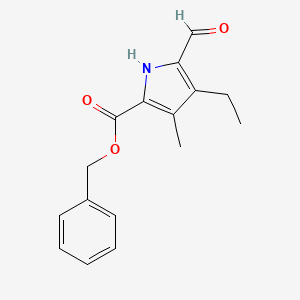
4-(2-methoxyphenyl)-N-(4-propoxybenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-N-(4-propoxybenzylidene)-1-piperazinamine is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.21032711 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurological and Psychiatric Disorder Research
Compounds structurally similar to 4-(2-methoxyphenyl)-N-(4-propoxybenzylidene)-1-piperazinamine have been utilized in the research of neurological and psychiatric disorders. For instance, [18F]4-(2′-methoxyphenyl)-1-[2′-(N-2′-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine ([18F]MPPF), a closely related compound, has demonstrated sensitivity in the presurgical evaluation of drug-resistant temporal lobe epilepsy (TLE) through PET imaging. Voxel-based analysis of asymmetry index maps using [18F]MPPF PET was shown to increase the specificity for localizing the epileptogenic zone in TLE patients, offering a more sensitive and specific analysis compared to standard methods (Didelot et al., 2010).
Serotonin Receptor Research
Compounds with a methoxyphenyl-piperazine structure have been integral in studies investigating the serotoninergic system, particularly the 5-HT1A receptors. [11C]WAY-100635, for example, has provided the first delineation of 5-HT1A receptors in the living human brain through PET studies. This has important implications for understanding psychiatric and neurological disorders and the pharmacology of CNS-active drugs (Pike et al., 1995).
Metabolism and Pharmacokinetics
Studies on related compounds have also focused on their metabolism and pharmacokinetics. For instance, research into the metabolism and disposition of [14C]BMS-690514, a compound with a methoxyphenyl-piperazine component, has provided insights into its absorption, metabolism, and excretion in humans. This research aids in understanding the pharmacological profile of new therapeutic agents, highlighting the extensive metabolic pathways and the role of specific metabolites (Christopher et al., 2010).
Environmental and Toxicological Studies
The structure of this compound suggests potential for environmental and toxicological research applications, particularly in understanding the behavior of novel psychoactive substances. Studies on related piperazine derivatives, such as BZP and TFMPP, have investigated their subjective effects, pharmacodynamics, and potential toxicological profiles, contributing to the broader understanding of new psychoactive substances and their impact on public health (Lin et al., 2011).
特性
IUPAC Name |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-16-26-19-10-8-18(9-11-19)17-22-24-14-12-23(13-15-24)20-6-4-5-7-21(20)25-2/h4-11,17H,3,12-16H2,1-2H3/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUKCOHSVZGCHX-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-naphthamide](/img/structure/B5505002.png)

![(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)




![3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)
![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)
![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)


![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)
